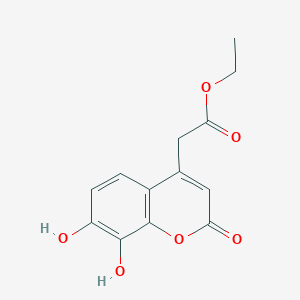

ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-2-18-10(15)5-7-6-11(16)19-13-8(7)3-4-9(14)12(13)17/h3-4,6,14,17H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFASEMOZCVRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that the compound can inhibit proliferation, migration, and invasion of certain cell lines.

Biochemical Pathways

It’s known that the compound can induce cell cycle arrest and apoptosis, which suggests it may affect pathways related to cell growth and death.

Pharmacokinetics

These properties would impact the bioavailability of the compound.

Biochemical Analysis

Biochemical Properties

Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as lipoxygenases and cyclooxygenases. These interactions are primarily due to the compound’s ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative damage.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate the expression of antioxidant genes, thereby enhancing the cell’s defense mechanisms against oxidative stress. Additionally, it can modulate the activity of transcription factors involved in inflammatory responses, leading to reduced inflammation in cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of lipoxygenases by binding to their active sites, preventing the formation of pro-inflammatory leukotrienes. Additionally, it can activate certain signaling pathways that lead to the expression of genes involved in antioxidant defense.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to sustained upregulation of antioxidant genes and persistent inhibition of inflammatory pathways, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that are excreted through the urine. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its localization. This subcellular targeting enhances its efficacy in modulating cellular processes.

Biological Activity

Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate, also known as ethyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate, is a compound belonging to the class of coumarins. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₃H₁₂O₆

- Molecular Weight : 264.23 g/mol

- CAS Number : 854045-68-4

This compound exhibits several biological activities through various mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.

- Induction of Apoptosis : It induces apoptosis in vitro, which is crucial for eliminating cancerous cells.

- Cell Cycle Arrest : The compound can cause cell cycle arrest, preventing cells from progressing through the cycle and thereby inhibiting tumor growth.

- Antioxidant Activity : this compound has demonstrated antioxidant properties by upregulating antioxidant gene expression and scavenging free radicals .

- Enzyme Inhibition : It inhibits enzymes involved in oxidative stress pathways such as lipoxygenases and cyclooxygenases, further contributing to its protective effects against cellular damage.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study evaluating various derivatives of coumarins, this compound showed high activity against Staphylococcus pneumoniae and moderate activity against other bacteria such as Pseudomonas aeruginosa, Bacillus subtilis, and Salmonella panama .

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. This compound may contribute to reducing inflammation through its inhibition of pro-inflammatory cytokines and enzymes .

Case Studies and Experimental Results

-

Anticancer Studies :

- A study demonstrated that treatment with this compound led to a significant reduction in tumor size in animal models when administered at specific dosages .

- The compound was effective in inducing apoptosis in human cancer cell lines, confirming its potential as a chemotherapeutic agent.

- Antimicrobial Studies :

Summary Table of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | High against S. pneumoniae | Various bacterial strains |

| Anticancer | Inhibits proliferation | Cancer cell lines |

| Antioxidant | Scavenges free radicals | Various cell types |

| Anti-inflammatory | Reduces inflammation | Inflammatory cytokines |

Scientific Research Applications

Biological Activities

Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate exhibits several notable biological activities that are relevant for research applications:

- Anticancer Properties :

- Antioxidant Activity :

-

Enzyme Inhibition :

- This compound inhibits enzymes involved in oxidative stress pathways such as lipoxygenases and cyclooxygenases. This inhibition contributes to its anti-inflammatory effects and potential therapeutic applications in inflammatory diseases.

Pharmacological Applications

The pharmacological potential of this compound extends to several therapeutic areas:

- Cancer Therapy :

-

Neuroprotection :

- The antioxidant properties of this compound suggest it may have neuroprotective effects. Research is ongoing to explore its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Applications :

Case Studies and Research Findings

Several studies have documented the effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in vitro. |

| Study 2 | Showed antioxidant effects through the upregulation of antioxidant genes in cellular models exposed to oxidative stress. |

| Study 3 | Reported anti-inflammatory properties via inhibition of cyclooxygenase enzymes in animal models. |

Comparison with Similar Compounds

Structural and Functional Differences

Key analogues and their properties are summarized below:

Impact of Substituent Position and Type

- Hydroxyl Groups : The 7,8-dihydroxy configuration in the target compound contrasts with the 5,7-dihydroxy isomer (C₁₃H₁₂O₆), which may alter hydrogen-bonding interactions and solubility .

- Ester Groups: Ethyl vs. methyl esters influence lipophilicity.

- Anti-Diabetic Activity: The 8-carbaldehyde oxime derivative (C₁₂H₁₁NO₄) demonstrates significant α-glucosidase inhibition, highlighting the role of aldehyde substituents in bioactivity .

Physical and Chemical Properties

Preparation Methods

Starting Materials and Catalysts

- Phenolic precursor : 1,2,3-trihydroxybenzene derivatives (e.g., 1,2,3-phenenyl triacetate or 2,3,4-trihydroxybenzaldehyde).

- β-Ketoester : Ethyl acetoacetate or dimethyl 1,3-acetonedicarboxylate.

- Catalysts : Perchloric acid or other strong acid catalysts for Pechmann condensation.

- Solvents : Ethanol, dimethylformamide (DMF), water mixtures.

Pechmann Condensation

- The phenolic triacetate is reacted with ethyl acetoacetate under perchloric acid catalysis.

- This reaction proceeds via electrophilic aromatic substitution and intramolecular cyclization to form the coumarin core.

- The reaction typically occurs under reflux conditions in ethanol or other polar solvents.

- The acid catalyst facilitates the formation of the chromen-2-one ring system and the attachment of the acetyl group at the 4-position.

Hydroxylation and Side Chain Formation

- The 7,8-dihydroxy substitution is usually inherent in the phenolic starting material or introduced by selective deprotection/hydrolysis steps.

- The ethyl acetate moiety at the 4-position is introduced via the β-ketoester component during the condensation.

- In some protocols, further functionalization such as methylation or azidation at the side chain or hydroxyl groups is performed to modify biological activity.

Post-Synthesis Modifications

- Chloride intermediates can be refluxed in DMF/water mixtures and treated with nucleophiles like sodium azide to yield azido derivatives.

- Methylation of hydroxyl groups can be performed using methyl iodide in the presence of bases like sodium carbonate or sodium hydride to study structure-activity relationships.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1,2,3-Phenenyl triacetate + ethyl acetoacetate + perchloric acid | Reflux in ethanol; Pechmann condensation to form coumarin core with ethyl acetate side chain |

| 2 | Hydrolysis or deprotection | Removal of acetyl protecting groups to yield 7,8-dihydroxy substitution |

| 3 | Purification | Flash column chromatography on silica gel or preparative HPLC |

| 4 (Optional) | Methyl iodide + Na2CO3 or NaH | Selective methylation of hydroxyl groups |

Research Findings on Preparation and Activity Correlation

- The Pechmann condensation under acid catalysis provides good yields of coumarin derivatives with various substitutions at the 4-position, including ethyl acetate groups.

- The presence of the 7,8-dihydroxy groups is crucial for biological activities such as Mcl-1 inhibition, as methylation of these hydroxyls significantly reduces activity, indicating the importance of free phenolic hydroxyls.

- Variations in the 4-substituent (e.g., methyl, phenyl, cyano, carboxyl, ester) influence both the synthesis route and the biological properties, with ethyl acetate derivatives being accessible via β-ketoester precursors in the Pechmann reaction.

Summary Table of Key Synthetic Parameters

| Parameter | Description | Typical Conditions | Notes |

|---|---|---|---|

| Starting phenolic compound | 1,2,3-phenenyl triacetate or 2,3,4-trihydroxybenzaldehyde | Commercially available or synthesized | Provides hydroxyl groups at 7,8 positions |

| β-Ketoester | Ethyl acetoacetate or dimethyl 1,3-acetonedicarboxylate | Stoichiometric amounts | Source of ethyl acetate side chain |

| Catalyst | Perchloric acid or other strong acids | Catalytic amount (e.g., 0.1 eq) | Acid catalyzes Pechmann condensation |

| Solvent | Ethanol, DMF/water mixtures | Reflux or room temperature | Solvent choice affects yield and selectivity |

| Reaction time | 4–12 hours | Depends on substrate and catalyst | Longer times may improve yield |

| Purification | Flash chromatography or preparative HPLC | Silica gel column, gradient elution | Ensures high purity for biological testing |

Q & A

Q. How can molecular dynamics simulations predict the compound’s behavior in lipid bilayer systems?

- Methodological Answer : All-atom MD simulations (GROMACS, CHARMM36 force field) model insertion into a POPC bilayer. Parameters include hydration shells, temperature (310 K), and pressure (1 bar). Trajectory analysis (VMD) quantifies membrane penetration depth and hydrogen bonding with phospholipid headgroups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.